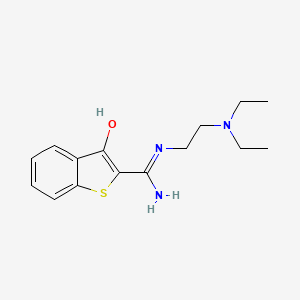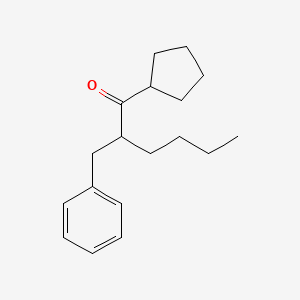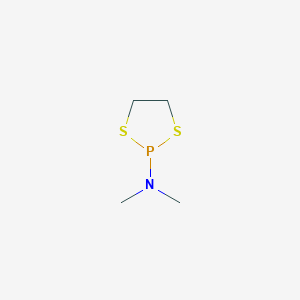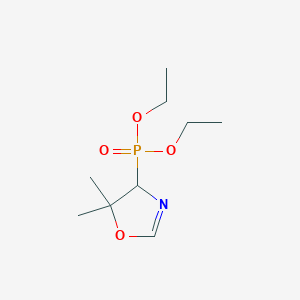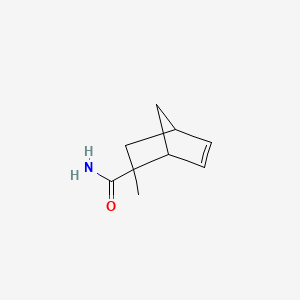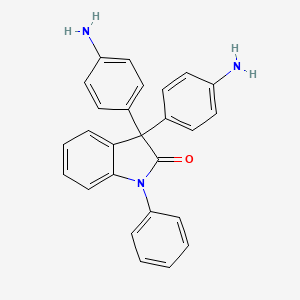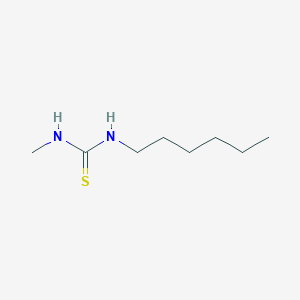
N-hexyl-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexyl-N’-methylthiourea is an organosulfur compound with the chemical formula C8H18N2S. It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a hexyl group and the other with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-hexyl-N’-methylthiourea can be synthesized through the nucleophilic addition of hexylamine to methyl isothiocyanate. The reaction is typically carried out in an aqueous or ethanolic solution. The general procedure involves adding hexylamine to a solution of methyl isothiocyanate under stirring conditions. The reaction mixture is then heated to remove excess ammonia, and the product is purified by crystallization .
Industrial Production Methods
Industrial production of N-hexyl-N’-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The product is typically purified through filtration and recrystallization techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-hexyl-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like alkyl bromides and chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexylamine and methylamine.
Substitution: Thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-hexyl-N’-methylthiourea has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-hexyl-N’-methylthiourea involves its interaction with molecular targets through chemical adsorption. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound, with similar chemical properties but different reactivity due to the absence of alkyl substitutions.
N-methylthiourea: Similar structure but lacks the hexyl group, affecting its solubility and reactivity.
N,N’-dimethylthiourea: Contains two methyl groups, leading to different chemical behavior and applications.
Uniqueness
N-hexyl-N’-methylthiourea is unique due to its specific alkyl substitutions, which enhance its solubility in organic solvents and its effectiveness as a corrosion inhibitor. Its unique structure also allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
53393-06-9 |
|---|---|
Molekularformel |
C8H18N2S |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
1-hexyl-3-methylthiourea |
InChI |
InChI=1S/C8H18N2S/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
BAJLGZYEGJXSEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
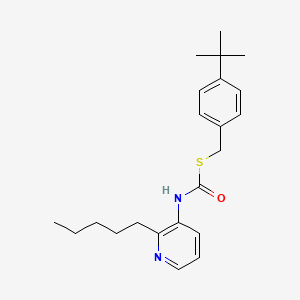
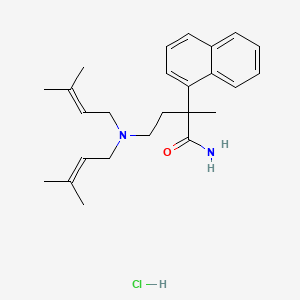

![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
